Summary: Natural compounds are often used in the development of new drugs.
Methods: The compounds are isolated, identified, and their biological activity is evaluated.
Summary: Chemical compounds are used in quality control to ensure the safety and efficacy of products.
Results: This ensures that the products meet the required standards and are safe for consumption or use.
Summary: In forensic science, chemical compounds are used in the analysis of evidence.
Results: This can provide crucial information in criminal investigations and legal proceedings.
Methods: Various techniques are used to extract, isolate, and apply these compounds in food products.
Results: This leads to the production of food that is tastier, longer-lasting, and more nutritious.
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is an organic compound classified as a thiourea, characterized by a phenyl ring substituted with an ethoxy group and a hydroxyethyl group attached to the thiourea moiety. Its molecular formula is , and it has a molecular weight of approximately 228.32 g/mol . Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their ability to interact with biological systems and form coordination complexes.
These reactions allow for the modification of the compound's structure, leading to the formation of various derivatives that may exhibit different properties.
Research indicates that 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea possesses potential biological activities. It has been explored for its role as an enzyme inhibitor, particularly in relation to specific biochemical pathways. The compound's structure allows it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor interactions. Studies have shown its antimicrobial and anticancer properties, making it a candidate for further investigation in pharmacological applications .
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity, along with purification techniques like recrystallization or chromatography .
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has several applications across various fields:
The interactions of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea with biological systems have been studied extensively. Its mechanism of action often involves forming hydrogen bonds with target molecules, influencing enzymatic pathways, and modulating receptor activity. These interactions are critical for understanding its potential therapeutic uses and guiding future research directions .
Several compounds share structural similarities with 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea. Here are some notable examples:
These compounds illustrate the diversity within the thiourea class while highlighting the unique characteristics of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, particularly regarding its specific substituents that influence its chemical behavior and biological activity.
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea represents a significant challenge in organosulfur chemistry, requiring careful consideration of various synthetic approaches to achieve optimal yields and purity. This comprehensive analysis examines the diverse methodological approaches available for the preparation of this structurally complex thiourea derivative.
Traditional synthetic approaches for thiourea derivatives typically involve the reaction of isothiocyanates with primary or secondary amines, or the use of thiocarbonyl insertion reagents [4]. The conventional synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea can be achieved through multiple pathways, each offering distinct advantages in terms of reaction selectivity and product formation.
The most straightforward conventional approach involves the nucleophilic addition of 2-hydroxyethylamine to 4-ethoxyphenyl isothiocyanate in an appropriate organic solvent [7]. This reaction typically proceeds through the formation of an intermediate zwitterionic species, followed by proton transfer to yield the desired thiourea product. The reaction conditions generally require mild temperatures and can be performed in solvents such as dichloromethane or tetrahydrofuran [3].
Carbodiimide-mediated synthesis represents an innovative approach for thiourea formation through the activation of intermediate species [5]. The mechanism involves the initial formation of carbodiimide from isocyanate precursors in the presence of cyclic phosphine oxide catalysts, such as 3-methyl-1-phenyl-2-phospholene-1-oxide [5]. This catalytic system demonstrates remarkable efficiency in promoting the conversion reaction, with activation energies determined to be approximately 55.8 kilojoules per mol [5].
The carbodiimide formation process occurs through a complex mechanism involving six transition states and eight intermediate complexes [5]. The rate-determining step involves the formation of phosphine imide and carbon dioxide evolution, with an enthalpy barrier of 52.87 kilojoules per mol [5]. The overall reaction enthalpy of negative 15.05 kilojoules per mol indicates an exothermic process, favoring product formation [5].
For the synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, this approach offers significant advantages in terms of reaction control and selectivity. The use of benzene as the reaction solvent has been demonstrated to provide optimal kinetic conditions, as solvents with high dielectric constants can interfere with the catalytic mechanism [5].
Table 1: Carbodiimide-Mediated Synthesis Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature Range | 40-80°C | Second-order kinetics observed [5] |
| Catalyst Type | 3-methyl-1-phenyl-2-phospholene-1-oxide | Most effective conversion [5] |
| Solvent System | Benzene | Optimal kinetic performance [5] |
| Activation Energy | 55.8 ± 2.1 kJ/mol | Rate-determining factor [5] |
Thiophosgene-based approaches utilize the high reactivity of thiocarbonyl chloride compounds to facilitate thiourea formation [6]. The synthesis involves the reaction of primary amines with thiophosgene in the presence of a suitable base, typically triethylamine or diisopropylethylamine [6]. However, the application of thiophosgene to compounds containing multiple nucleophilic sites, such as 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea precursors, requires careful protection strategies.
The hydroxyl group in the 2-hydroxyethyl substituent necessitates protection during thiophosgene-mediated synthesis to prevent competitive side reactions [6]. Trimethylsilyl protection has been demonstrated as an effective strategy, with trimethylsilyl trifluoromethanesulfonate providing quantitative protection yields [6]. The protected intermediate can then be subjected to thiophosgene treatment, yielding the desired thiourea product after deprotection with tetrabutylammonium fluoride [6].
Table 2: Thiophosgene-Based Synthesis Optimization
| Reaction Condition | Standard Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Base System | Triethylamine | Diisopropylethylamine | 26% to 89% crude yield [6] |
| Solvent | Dichloromethane | Dichloromethane | Maintained [6] |
| Protection Strategy | None | Trimethylsilyl | Essential for selectivity [6] |
| Deprotection Agent | Not applicable | Tetrabutylammonium fluoride | 94% yield [6] |
The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis. Green chemistry approaches for thiourea synthesis focus on reducing solvent usage, minimizing waste generation, and employing renewable catalytic systems.
Mechanochemical synthesis through ball milling has emerged as a powerful technique for thiourea formation without the use of bulk solvents [8]. This approach utilizes mechanical energy to induce chemical transformations, offering several advantages including reduced environmental impact and enhanced reaction selectivity [8].
The mechanochemical synthesis of thiourea derivatives proceeds through a click-type chemistry mechanism, enabling quantitative conversion of starting materials [8]. For 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea synthesis, the mechanochemical approach involves the direct reaction of 4-ethoxyaniline with 2-hydroxyethyl isothiocyanate under ball milling conditions [9].
Vapor digestion synthesis represents a complementary mechanochemical approach, utilizing ammonia atmosphere to facilitate thiourea formation [9]. This technique has demonstrated near-quantitative yields for aromatic and aliphatic primary thioureas, with workup procedures relying entirely on water-based purification methods [9].
Table 3: Mechanochemical Synthesis Comparison
| Method | Reaction Time | Yield Range | Environmental Impact |
|---|---|---|---|
| Ball Milling | 30 minutes - 2 hours | 82-95% [8] | Minimal solvent usage [8] |
| Vapor Digestion | 4-8 hours | 85-98% [9] | Water-based workup [9] |
| Manual Grinding | 1-3 hours | 70-85% [8] | Completely solvent-free [8] |
Microwave-assisted synthesis provides significant advantages in terms of reaction rate enhancement and energy efficiency [11]. The application of microwave irradiation to thiourea synthesis reduces reaction times from hours to minutes while maintaining or improving product yields [15].
For 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea synthesis, microwave conditions typically involve irradiation at 360 watts for 5-15 minutes in appropriate solvents [15]. The enhanced reaction rates result from efficient heating of polar molecules and intermediates, leading to accelerated bond formation processes [15].
Comparative studies between microwave-assisted and conventional heating methods demonstrate significant advantages for the microwave approach [15]. Reaction yields of 82-89% have been achieved with microwave irradiation, compared to 65-75% yields using conventional reflux heating methods [15].
Table 4: Microwave Synthesis Optimization Parameters
| Parameter | Conventional Method | Microwave Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 4-8 hours [15] | 5-15 minutes [15] | 16-96x faster [15] |
| Temperature Control | Limited | Precise | Enhanced selectivity [15] |
| Energy Consumption | High | Reduced | 60-80% reduction [15] |
| Product Yield | 65-75% [15] | 82-89% [15] | 1.1-1.2x improvement [15] |
Solid-phase synthesis methodologies offer unique advantages for thiourea preparation, including simplified purification procedures and enhanced reaction control [12]. The solid-phase approach typically involves the immobilization of one reactant on a polymeric support, followed by reaction with the complementary coupling partner [12].
For 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea synthesis, solid-phase methods can be implemented using trityl resin as the solid support [23]. The synthesis begins with the loading of 4-ethoxyaniline onto the resin, followed by reaction with carbon disulfide and appropriate coupling reagents [23]. The intermediate isothiocyanate formation occurs under standard peptide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate [23].
The solid-phase bound isothiocyanate intermediate can then be reacted with 2-hydroxyethylamine to furnish the desired thiourea product [23]. High-performance liquid chromatography-mass spectrometry analysis confirms the complete formation of thiourea products on solid phase [23].
Table 5: Solid-Phase Synthesis Reagent Comparison
| Coupling Reagent | Reaction Time | Conversion Efficiency | Product Purity |
|---|---|---|---|
| 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 30 minutes | 95-98% [23] | High [23] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 30 minutes | 92-95% [23] | High [23] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 2 hours | 85-90% [23] | Moderate [23] |
The optimization of synthetic yields for 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea requires systematic evaluation of multiple reaction parameters. Critical factors influencing product formation include reaction temperature, time, solvent selection, and catalyst loading [19] [21].
Temperature optimization studies demonstrate that reaction yields are maximized at specific temperature ranges depending on the synthetic approach employed [19] [21]. For conventional solution-phase synthesis, optimal temperatures typically range from 75-85°C, while mechanochemical approaches can operate effectively at ambient temperatures [19] [21].
Reaction time optimization reveals that extended reaction periods do not necessarily correlate with improved yields [21]. Optimal reaction times of 3.5 hours have been identified for conventional synthesis, with longer reaction periods leading to product decomposition and decreased yields [21]. The relationship between reaction time and yield follows a bell-shaped curve, with maximum efficiency achieved at intermediate time points [21].
Solvent effects play a crucial role in determining reaction outcomes [22]. Aqueous reaction media have demonstrated significant advantages for thiourea synthesis, providing enhanced reaction rates and simplified purification procedures [22]. The use of water as the reaction solvent eliminates the need for organic solvents while maintaining high product yields [22].
Table 6: Comprehensive Yield Optimization Analysis
| Parameter | Optimal Range | Effect on Yield | Mechanistic Basis |
|---|---|---|---|
| Temperature | 75-85°C [19] [21] | 62-69% maximum yield [21] | Activation energy optimization [21] |
| Reaction Time | 3.5 hours [21] | 69% maximum yield [21] | Balance of formation vs. decomposition [21] |
| Solvent Polarity | High (water) [22] | 85-95% yield [22] | Enhanced nucleophilic attack [22] |
| Catalyst Loading | 2:1 molar ratio [21] | Optimal conversion [21] | Sufficient activation without steric hindrance [21] |
The mass ratio of reactants significantly influences the overall reaction efficiency [21]. Optimal ratios of 2:1 for key reagents have been established through systematic optimization studies [21]. Deviations from these optimal ratios result in decreased reaction yields due to either insufficient activation or increased steric hindrance effects [21].
Reproducibility studies confirm the reliability of optimized synthetic conditions [21]. Five replicate experiments under optimal conditions yielded an average product formation of 62.37% with minimal variation between individual runs [21]. This reproducibility data supports the robustness of the developed synthetic methodologies for 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea preparation.
Single-crystal X-ray diffraction represents the definitive method for determining the precise molecular geometry and crystal packing arrangements of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea. While specific crystallographic data for this exact compound are not extensively documented in the literature, structural analysis of closely related thiourea derivatives provides valuable insights into the expected crystallographic behavior [2] [3].
Based on systematic studies of similar compounds, the title compound is anticipated to crystallize in the monoclinic crystal system, most likely adopting the space group P21/n or P21/c, which are commonly observed for substituted thiourea derivatives [2] [3] [4]. The molecular structure exhibits characteristic features of thiourea compounds, including a planar or near-planar thiourea core (CN₂S) with the pendant ethoxyphenyl and hydroxyethyl substituents extending from this central motif [2] [5].
The crystallographic analysis reveals that the dihedral angle between the benzene ring and the thiourea moiety typically ranges from 60° to 75°, indicating a significant twist in the molecular conformation [2] [5]. This twisted geometry is attributed to steric interactions between the substituents and the minimization of unfavorable electronic repulsions [6] [7]. The carbon-sulfur bond length in the thiourea core typically measures approximately 1.69 Å, while the carbon-nitrogen bonds exhibit lengths of 1.33-1.39 Å, consistent with partial double-bond character due to electron delocalization [2] [8].
| Crystallographic Parameter | Expected Value | Related Compound Reference |
|---|---|---|
| Space Group | P21/n or P21/c | [2] [3] [4] |
| Unit Cell a (Å) | 7.5-12.0 | [2] [3] |
| Unit Cell b (Å) | 8.0-14.0 | [2] [3] |
| Unit Cell c (Å) | 11.0-15.0 | [2] [3] |
| β angle (°) | 95°-110° | [2] [3] |
| C-S bond length (Å) | 1.68-1.70 | [2] [8] |
| C-N bond lengths (Å) | 1.33-1.39 | [2] [8] |
The hydrogen bonding network in the crystal structure of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea plays a crucial role in determining the overall packing arrangement and stability of the crystalline phase. Extensive studies on related thiourea derivatives demonstrate that these compounds exhibit complex three-dimensional hydrogen bonding networks involving multiple donor and acceptor sites [2] [5] [9] [4].
The primary hydrogen bonding interactions involve the thiourea nitrogen atoms acting as donors and the sulfur atom serving as an acceptor, forming characteristic N-H···S hydrogen bonds with typical distances ranging from 2.40 to 2.70 Å [9] [4] [10]. The presence of the hydroxyl group in the hydroxyethyl substituent introduces an additional hydrogen bonding donor site, which participates in O-H···S interactions with neighboring thiourea molecules [2] [11] [12]. These O-H···S hydrogen bonds typically exhibit shorter distances (2.35-2.50 Å) and contribute significantly to the overall stability of the crystal lattice [12] [13].
Intramolecular hydrogen bonding also plays an important role in stabilizing the molecular conformation. The hydroxyethyl group can orient itself to form an intramolecular N-H···O hydrogen bond, creating a seven-membered ring (S7 motif) that influences the overall molecular geometry [11] [12]. This intramolecular interaction has been observed in related bis(hydroxyethyl)thiourea derivatives and contributes to the conformational rigidity of the molecule [11] [12].
The hydrogen bonding network typically results in the formation of supramolecular layers or chains, with molecules connected through a combination of intermolecular N-H···S, O-H···S, and O-H···O interactions [2] [5] [4]. These two-dimensional layers are further stabilized by weaker C-H···O interactions and π-π stacking interactions between aromatic rings [14] [15].
| Hydrogen Bond Type | Distance (Å) | Angle (°) | Frequency |
|---|---|---|---|
| N-H···S | 2.40-2.70 | 150-175 | Very Common |
| O-H···S | 2.35-2.50 | 145-170 | Common |
| N-H···O (intramolecular) | 2.05-2.35 | 160-180 | Moderate |
| O-H···O | 1.85-2.10 | 160-180 | Common |
| C-H···O | 2.45-2.75 | 130-165 | Weak |
The conformational analysis of the ethoxy and hydroxyethyl substituents in 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea reveals significant insights into the molecular flexibility and preferred conformational states. Detailed torsional angle analysis based on computational studies and experimental data from related compounds provides comprehensive understanding of the conformational preferences [6] [7].
The ethoxy substituent attached to the phenyl ring typically adopts an anti-clinal conformation with respect to the aromatic plane, characterized by a C(phenyl)-O-C-C torsion angle in the range of 60° to 180° [6] [7]. This orientation minimizes steric interactions while maintaining optimal π-electron delocalization between the oxygen lone pairs and the aromatic system [7].
The hydroxyethyl chain exhibits considerable conformational flexibility, with the N-C-C-O torsion angle varying from 60° to 180° depending on the hydrogen bonding environment [6] [11] [12]. In crystal structures where intramolecular hydrogen bonding occurs, the hydroxyethyl group adopts a gauche conformation (torsion angle approximately 60°) to facilitate the formation of the intramolecular N-H···O hydrogen bond [11] [12].
The orientation of the thiourea core relative to the ethoxyphenyl ring is characterized by the C(phenyl)-N-C(thiourea)-S torsion angle, which typically ranges from -60° to +60°, corresponding to syn-clinal conformations [6] [7]. This range reflects the balance between electronic conjugation and steric repulsion effects.
Computational studies using density functional theory methods have demonstrated that the energy barriers for rotation around these torsional angles are generally low (1-9 kcal/mol), indicating significant conformational flexibility in solution [6] [7]. However, in the crystalline state, the conformations are locked by intermolecular hydrogen bonding interactions.
| Torsional Angle | Range (°) | Preferred Conformation | Energy Barrier (kcal/mol) |
|---|---|---|---|
| C(phenyl)-N-C(thiourea)-S | -60 to +60 | syn-clinal | 1-3 |
| N-C-C-O (ethoxy) | 60 to 180 | anti-clinal | 2-4 |
| N-C-C-O (hydroxyethyl) | 60 to 180 | gauche/anti | 1-2 |
| C(phenyl)-O-C-C (ethoxy) | 60 to 180 | anti | 3-6 |
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea in solution. The comprehensive analysis encompasses both ¹H and ¹³C NMR spectroscopic data, offering insights into the molecular dynamics and conformational behavior [16] [17] [18].
The ¹H NMR spectrum of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea exhibits characteristic resonances that can be systematically assigned based on chemical shift patterns observed in related thiourea derivatives [16] [17]. The thiourea NH protons typically appear as broad signals in the region between 6.0 and 8.5 ppm, with their exact chemical shifts depending on the degree of hydrogen bonding and tautomeric equilibria [16] [17] [18]. These NH resonances often exhibit exchange behavior with deuterium oxide, confirming their assignment [17] [18].
The aromatic protons of the ethoxyphenyl substituent resonate in the characteristic aromatic region between 6.8 and 7.8 ppm, displaying the expected coupling patterns for para-disubstituted benzene derivatives [16] [17]. The ethoxy group exhibits the typical pattern of a quartet for the OCH₂ protons at 3.8-4.2 ppm and a triplet for the CH₃ protons at 1.2-1.5 ppm [17].
The hydroxyethyl substituent is characterized by methylene protons appearing as multiplets in the region 2.5-3.8 ppm, with the chemical shift values influenced by the proximity to both the thiourea nitrogen and the hydroxyl oxygen [17] [18]. The hydroxyl proton typically appears as a broad signal between 1.0 and 1.5 ppm, which can be confirmed by deuterium exchange experiments [17].
¹³C NMR spectroscopy provides complementary structural information, with the thiourea carbon appearing as a characteristic downfield signal between 175 and 185 ppm [17] [18]. The aromatic carbons resonate in the expected range of 110-135 ppm, while the ethoxy and hydroxyethyl carbons appear in the aliphatic region between 60 and 70 ppm [17] [18].
| ¹H NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH protons (thiourea) | 6.0-8.5 | broad s | 2H |
| Aromatic H (phenyl) | 6.8-7.8 | m | 4H |
| OCH₂ (ethoxy) | 3.8-4.2 | q | 2H |
| CH₂ (hydroxyethyl) | 2.5-3.8 | m | 2H |
| CH₃ (ethoxy) | 1.2-1.5 | t | 3H |
| OH (hydroxyl) | 1.0-1.5 | broad s | 1H |
| ¹³C NMR Assignment | Chemical Shift (ppm) |
|---|---|
| C=S (thiourea) | 175-185 |
| C-O (aromatic) | 155-165 |
| Aromatic C | 110-135 |
| OCH₂ (ethoxy) | 60-70 |
| CH₂ (hydroxyethyl) | 60-70 |
| CH₃ (ethoxy) | 14-16 |
Vibrational spectroscopy provides fundamental insights into the molecular structure and intermolecular interactions of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea. Both Fourier transform infrared (FT-IR) and Raman spectroscopic techniques offer complementary information about the vibrational modes and their assignments [19] [20] [21] [22].
The FT-IR spectrum of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea exhibits characteristic absorption bands that can be systematically assigned based on extensive studies of thiourea derivatives [19] [20] [21]. The most prominent features include the N-H stretching vibrations of the thiourea group, which typically appear as multiple bands in the region 3100-3400 cm⁻¹ [19] [20] [21]. The multiplicity of these bands arises from the presence of different conformational forms and hydrogen bonding environments [21] [22].
The asymmetric N-H stretching vibrations typically appear at higher frequencies (3366-3400 cm⁻¹), while hydrogen-bonded N-H groups exhibit characteristic red-shifts to lower frequencies (3260-3300 cm⁻¹) [19] [20] [21]. The symmetric N-H stretching vibrations are observed in the range 3150-3170 cm⁻¹ [20] [21].
The characteristic C=S stretching vibration of the thiourea group represents one of the most diagnostic bands, typically appearing in the region 1420-1430 cm⁻¹ [19] [20] [21] [22]. This frequency is significantly lower than that of free C=S bonds due to the extensive electron delocalization within the thiourea moiety [21] [22]. Additional C=S-related vibrations appear at lower frequencies (715-760 cm⁻¹), corresponding to symmetric stretching modes [20] [21].
The ethoxy substituent contributes characteristic C-O stretching vibrations in the region 1240-1280 cm⁻¹, while the hydroxyethyl group exhibits O-H stretching vibrations that may overlap with the N-H region or appear as a distinct band depending on the hydrogen bonding environment [19] [21].
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or forbidden in the infrared spectrum [19] [23]. The C=S stretching vibration typically appears as a strong band in the Raman spectrum, confirming the infrared assignments [23] [24].
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3366-3400 | ν(NH₂) asymmetric stretching | Strong |
| 3260-3300 | ν(NH₂) asymmetric stretching (H-bonded) | Medium-Strong |
| 3150-3170 | ν(NH₂) symmetric stretching | Medium |
| 2950-2980 | ν(CH₃) asymmetric stretching | Medium |
| 2860-2890 | ν(CH₂) stretching | Medium |
| 1580-1590 | δ(NH₂) bending | Strong |
| 1460-1470 | ν(C-N) asymmetric stretching | Medium |
| 1420-1430 | ν(C=S) stretching | Very Strong |
| 1240-1280 | ν(C-O) stretching (ethoxy) | Medium |
| 1080-1090 | ν(C-N) symmetric stretching | Medium |
| 715-760 | ν(C=S) symmetric stretching | Strong |
Ultraviolet-visible spectroscopy reveals the electronic structure and chromophoric properties of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, providing insights into the electronic transitions and charge transfer processes [25] [26] [27] [28]. The UV-Vis absorption spectrum exhibits multiple absorption bands corresponding to different electronic transitions within the molecule [26] [27].
The highest energy absorption band typically appears in the region 220-230 nm and is attributed to π → π* transitions localized primarily on the aromatic ring system [26] [27] [28]. These transitions exhibit high extinction coefficients (>10⁴ M⁻¹cm⁻¹) characteristic of allowed electronic transitions in aromatic chromophores [26] [28].
The intermediate energy region (250-280 nm) contains absorption bands attributed to n → π* transitions involving the sulfur atom of the thiourea group [25] [26] [27]. These transitions typically exhibit moderate extinction coefficients (10³-10⁴ M⁻¹cm⁻¹) and are sensitive to solvent polarity and hydrogen bonding effects [26] [27].
The lowest energy absorption band, appearing in the region 290-320 nm, is attributed to charge transfer transitions between the electron-donating ethoxy group and the electron-accepting thiourea moiety [25] [26] [27]. These transitions exhibit lower extinction coefficients (10²-10³ M⁻¹cm⁻¹) but are highly sensitive to the molecular conformation and intermolecular interactions [26] [27].
Time-dependent density functional theory calculations have been employed to assign these electronic transitions and understand their molecular orbital origins [25] [29] [30]. The highest occupied molecular orbital (HOMO) is typically localized on the aromatic ring and ethoxy substituent, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the thiourea moiety [29] [30].
Solvent effects significantly influence the UV-Vis absorption spectrum, with polar solvents generally causing bathochromic shifts due to stabilization of the excited states [25] [26]. The presence of hydrogen bonding solvents can also affect the absorption maxima and band shapes [26] [27].
| Wavelength Range (nm) | Transition Type | Extinction Coefficient | Assignment |
|---|---|---|---|
| 220-230 | π → π* (aromatic) | High (>10⁴) | Aromatic ring transitions |
| 250-280 | n → π* (C=S) | Medium (10³-10⁴) | Thiourea chromophore |
| 290-320 | Charge transfer | Low-Medium (10²-10³) | Ethoxy → Thiourea CT |